molecular formula C11H8N2O5 B11862929 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid CAS No. 38694-05-2

5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B11862929
CAS No.: 38694-05-2
M. Wt: 248.19 g/mol
InChI Key: WRTHFIGWWRXPLR-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid typically involves the nitration of oxazole derivatives. One common method includes the reaction of 5-methylisoxazole with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively, in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

    Electrophilic Aromatic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.

Scientific Research Applications

5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid include other nitro-substituted oxazoles and carboxylic acid derivatives. For example:

Properties

CAS No.

38694-05-2

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

5-methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8N2O5/c1-6-9(11(14)15)10(12-18-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15)

InChI Key

WRTHFIGWWRXPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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